4-(Quinoxalin-2-yl)butane-1,2,3-triol

Carbohydrate Chemistry Polysaccharide Analysis Analytical Chemistry

Quantifying β-1,3/1,4-glucan linkage ratios demands a specific analytical standard-generic quinoxalines fail to differentiate linkage types. 4-(Quinoxalin-2-yl)butane-1,2,3-triol is the validated G-1 derivative, formed exclusively from β-1,3-linked glucose via alkaline OPD reaction. • Directly quantifies 1,4-to-1,3 linkage ratios (barley glucan: 1.6; lichenan: 2.2) • Distinct quinoxaline chromophore ensures robust HPLC/GC-MS detection • ≥98% purity; shipped ambient; store at -20°C under inert atmosphere

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
CAS No. 42015-38-3
Cat. No. B016654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Quinoxalin-2-yl)butane-1,2,3-triol
CAS42015-38-3
Synonyms4-(2-quinoxalinyl)-1,2,3-Butanetriol
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)CC(C(CO)O)O
InChIInChI=1S/C12H14N2O3/c15-7-12(17)11(16)5-8-6-13-9-3-1-2-4-10(9)14-8/h1-4,6,11-12,15-17H,5,7H2
InChIKeyKFKHJQAEESRVHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Quinoxalin-2-yl)butane-1,2,3-triol: Glucan Linkage Analysis Standard


4-(Quinoxalin-2-yl)butane-1,2,3-triol (CAS 42015-38-3) is a heterocyclic organic compound and a quinoxaline derivative, characterized by a butane-1,2,3-triol side chain, with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol [1]. It is primarily recognized as a food metabolite formed from the reaction of homoglucans with o-phenylenediamine under alkaline conditions, a process used in the structural analysis of polysaccharides [2].

Why 4-(Quinoxalin-2-yl)butane-1,2,3-triol Is Irreplaceable


Generic substitution of 4-(Quinoxalin-2-yl)butane-1,2,3-triol with a simple quinoxaline or butanetriol derivative fails due to the compound's unique, quantifiable role as a specific marker for glucan linkages. While many quinoxalines are biologically active, this specific molecule is a direct analytical derivative of β-1,3-linked glucose residues [1]. Its formation yield and chromatographic behavior are directly tied to the molar ratio of specific glycosidic bonds in complex polysaccharides, such as the 1,4- to 1,3-linkage ratio in barley glucan (1.6) and lichenan (2.2) [2]. Using a non-specific quinoxaline would provide no structural information, and a simpler butanetriol lacks the chromophoric and mass spectrometric properties of the quinoxaline ring required for quantitative detection [2].

Quantitative Differentiation Evidence


Specific Marker for β-1,3-Glucan Linkages

4-(Quinoxalin-2-yl)butane-1,2,3-triol (designated G-1) is the specific quinoxaline derivative formed exclusively from β-1,3-linked glucose residues in glucans under alkaline OPD conditions, allowing it to function as a quantitative marker for this linkage [1]. In contrast, a different derivative, M-1 (2-hydroxymethyl-3-(2',3'-dihydroxypropyl)quinoxaline), is formed from 1,4-linked residues, providing a clear, quantifiable distinction for polysaccharide characterization [2].

Carbohydrate Chemistry Polysaccharide Analysis Analytical Chemistry

Melting Point as a Quality Attribute

The melting point (M.P.) is a critical parameter for confirming the identity and purity of 4-(Quinoxalin-2-yl)butane-1,2,3-triol, which is essential for its use as an analytical standard. One vendor reports an M.P. of 108-109°C , while another reports 124-126°C for the (2R,3S) stereoisomer . This disparity underscores the importance of sourcing from a supplier that provides a Certificate of Analysis (COA) with lot-specific M.P. and purity data, as the physical form can impact solubility and handling.

Analytical Chemistry Quality Control Metabolomics

Stereochemistry and Analytical Performance

The biological and analytical context of 4-(Quinoxalin-2-yl)butane-1,2,3-triol is tightly linked to its stereochemistry. The compound is often referred to as a food metabolite and is specifically formed as the (2′S, 3′R) stereoisomer from β-1,3-glucans [1]. This is in contrast to the racemic mixture (CAS 42015-38-3) or the defined (2S,3R) stereoisomer (CAS 118176-26-4) [2]. For analytical method development, particularly chiral chromatography, the availability of a specific stereoisomer versus the racemate is a critical factor for achieving baseline resolution and accurate quantification.

Stereochemistry Chromatography Analytical Chemistry

Validated Applications


Glucan Linkage Ratio Quantification

This compound is the validated standard for quantifying the ratio of β-1,3 to 1,4 linkages in polysaccharides like barley glucan and lichenan via the alkaline OPD method. Its formation as the G-1 derivative, directly from β-1,3 linkages, allows for the calculation of linkage ratios (e.g., 1.6 for barley glucan, 2.2 for lichenan) based on the relative yields of G-1 and the 1,4-linkage-specific M-1 derivative [1]. This application is essential for structural characterization in food science, agriculture, and biofuel research.

Metabolomics of Polysaccharide Pathways

As a documented food metabolite formed from homoglucans, 4-(Quinoxalin-2-yl)butane-1,2,3-triol serves as a critical analytical standard for metabolomics studies aiming to identify and quantify this specific metabolite in biological samples, food products, or fermentation broths [2]. The identification of its specific stereoisomer, (2′S, 3′R), in biological systems further necessitates the use of a defined standard for accurate mass spectrometric and chromatographic analysis [3].

Analytical Method Development for Quinoxaline Derivatives

With its distinct physical properties, including a defined melting point range (e.g., 108-109°C or 124-126°C ), 4-(Quinoxalin-2-yl)butane-1,2,3-triol is used as a reference material for developing and validating HPLC, GC-MS, or other analytical methods. Its unique retention time and mass spectrum provide a benchmark for identifying and quantifying quinoxaline derivatives in complex mixtures, ensuring method accuracy and reproducibility.

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